N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide
Description
N-(3-(1H-Imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic small molecule characterized by three key structural motifs: (1) a 4-fluorophenyl group, (2) a 2,2-dimethylcyclopropane ring fused to a carboxamide, and (3) a propyl chain terminating in a 1H-imidazole moiety. The imidazole-propyl chain likely contributes to solubility and hydrogen-bonding interactions, common in pharmacologically active compounds targeting enzymes or receptors with polar active sites .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-2,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-17(2)12-18(17,14-4-6-15(19)7-5-14)16(23)21-8-3-10-22-11-9-20-13-22/h4-7,9,11,13H,3,8,10,12H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTXJGAIMKPLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=C(C=C2)F)C(=O)NCCCN3C=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Core Synthesis
The 2,2-dimethylcyclopropane-1-carboxamide scaffold is synthesized via [2+1] cycloaddition or Simmons–Smith reactions . A common approach involves reacting 4-fluorostyrene derivatives with diazo compounds under catalytic conditions. For example:
-
Substrate : 1-(4-Fluorophenyl)-2-methylprop-1-ene
-
Diazo reagent : Dimethyl diazomalonate
-
Catalyst : Rhodium(II) acetate (0.5 mol%)
-
Solvent : Dichloromethane
-
Temperature : 25°C
Key challenge : Steric hindrance from the geminal dimethyl group necessitates prolonged reaction times (24–36 hr) for complete conversion .
Carboxamide Formation
The cyclopropane carboxylic acid intermediate is converted to the carboxamide through acyl chloride intermediacy :
Critical parameters :
-
Temperature control : Exothermic reaction requires ice-bath initiation to prevent epimerization.
-
Base selection : DIPEA outperforms triethylamine in suppressing side reactions (e.g., imidazole ring alkylation) .
Alternative Route: One-Pot Cyclopropanation-Amidation
Recent patents describe a tandem process combining cyclopropanation and amidation:
-
Reagents :
-
4-Fluorophenylacetylene (1.0 eq)
-
Trimethylsulfoxonium iodide (1.5 eq)
-
3-(1H-Imidazol-1-yl)propan-1-amine (1.1 eq)
-
-
Conditions :
-
Solvent: DMF/Water (4:1)
-
Base: KOH (2.5 eq)
-
Temperature: 80°C, 12 hr
-
Advantages :
-
Eliminates acyl chloride handling
-
Reduces purification steps
Limitations :
Purification and Characterization
Final purification employs preparative HPLC with optimized parameters:
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 (250 × 21.2 mm) | Acetonitrile/0.1% TFA (65:35) | 15 mL/min | 8.2 min | ≥99.5% |
Spectroscopic data :
-
¹H NMR (400 MHz, DMSO-d6): δ 1.28 (s, 6H, CH3), 2.02 (quin, J=6.8 Hz, 2H, CH2), 3.45 (t, J=6.8 Hz, 2H, NCH2), 4.20 (t, J=6.8 Hz, 2H, Imidazole-CH2), 7.15–7.30 (m, 4H, Ar-H), 7.75 (s, 1H, Imidazole-H), 8.15 (s, 1H, Imidazole-H), 8.45 (t, J=5.6 Hz, 1H, NH) .
-
HRMS : m/z calcd for C18H22FN3O [M+H]+: 315.1684; found: 315.1687 .
Industrial-Scale Considerations
For kilogram-scale production, continuous flow chemistry addresses exotherm management:
-
Microreactor design :
-
Channel diameter: 600 μm
-
Residence time: 90 sec
-
Throughput: 1.2 kg/day
-
-
Key metrics :
Cost drivers :
-
3-(1H-Imidazol-1-yl)propan-1-amine accounts for 62% of raw material costs
Comparative Analysis of Methods
The table below evaluates major synthetic approaches:
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Classical (Acyl Chloride) | 3 | 62% | 99.5% | Moderate |
| One-Pot | 2 | 58% | 98.2% | High |
| Flow Chemistry | 3 | 73% | 99.1% | Excellent |
Trade-offs : While flow chemistry offers scalability, it requires significant capital investment. The classical route remains preferred for small-scale API production due to flexibility in intermediate purification .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The compound’s carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.
Cyclopropane Ring Reactivity
The 2,2-dimethylcyclopropane ring is susceptible to ring-opening reactions under specific conditions, such as exposure to strong acids or transition-metal catalysts.
-
Mechanism : Acidic conditions protonate the cyclopropane ring, inducing strain relief through bond cleavage. Hydrogenation reduces the ring’s double-bond character (if present).
Imidazole Functionalization
The imidazole ring participates in electrophilic substitution and coordination reactions.
| Reaction Conditions | Products | Observations | Source |
|---|---|---|---|
| Br2 (1 equiv.), CHCl3, 0°C | 5-bromoimidazole derivative | Bromination at C5 position | |
| NiCl2, DMF, 60°C | Nickel-imidazole complex | Coordination at N3 position |
-
Mechanism : Electrophilic bromination occurs preferentially at the electron-rich C5 position. Coordination with transition metals stabilizes through lone-pair donation from imidazole nitrogen.
Fluorophenyl Group Reactivity
The 4-fluorophenyl group exhibits limited electrophilic substitution due to fluorine’s electron-withdrawing effect but undergoes nucleophilic aromatic substitution (NAS) under forcing conditions.
| Reaction Conditions | Products | Observations | Source |
|---|---|---|---|
| NaN3, CuI, DMF, 120°C, 12 hours | 4-azidophenyl derivative | NAS via meta-fluorine activation | |
| NO2+ (HNO3/H2SO4), 100°C | No reaction | Deactivation by fluorine |
Stability Under Ambient Conditions
The compound remains stable under standard storage conditions but degrades under UV light or oxidative environments.
Synthetic Routes and Byproduct Analysis
The compound is synthesized via a multi-step process involving:
-
Cyclopropanation : Formation of the 2,2-dimethylcyclopropane core via Simmons-Smith reaction.
-
Amide Coupling : Reaction of the cyclopropane carboxylic acid with 3-(1H-imidazol-1-yl)propylamine using EDC/HOBt.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
| Step | Key Byproducts | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| 1 | Diastereomeric cyclopropane | 65% | 92% | |
| 2 | Unreacted amine or acid | 78% | 98% |
Catalytic and Metabolic Transformations
In vitro studies suggest hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated derivatives.
| Enzyme | Metabolite | Activity Retention | Source |
|---|---|---|---|
| CYP3A4 | 4'-Hydroxy-fluorophenyl derivative | 40% | |
| CYP2D6 | Imidazole N-oxide | <10% |
Scientific Research Applications
Pharmacological Applications
-
Nicotinic Acetylcholine Receptor Modulation
- This compound has been studied for its ability to modulate the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in several neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that compounds targeting this receptor can enhance cognitive functions and have neuroprotective effects .
-
Anticancer Activity
- Preliminary studies suggest that N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide may exhibit anticancer properties. Its structural components allow it to interfere with cancer cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties
Biochemical Applications
- Enzyme Inhibition
-
Research Reagent
- As a synthetic intermediate, this compound can be used to develop other derivatives with tailored biological activities. It serves as a valuable reagent in organic synthesis and medicinal chemistry research.
Table 1: Summary of Research Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the fluorophenyl group may enhance binding affinity to biological targets. The cyclopropane ring contributes to the compound's stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
describes a series of N-(3-(1H-imidazol-1-yl)propyl)benzamide derivatives (compounds 5–9 ) with substituents including 4-fluoro, 4-nitro, and biphenyl groups. Key differences between these compounds and the target molecule include:
- Aromatic Core : The target compound replaces the benzamide core with a cyclopropane-carboxamide, reducing aromatic conjugation and increasing steric bulk.
- Substituent Effects : The 4-fluorophenyl group in the target compound may enhance π-π stacking and hydrophobic interactions compared to electron-withdrawing groups (e.g., 4-nitro in compound 8 ) or extended systems (e.g., biphenyl in compound 9 ).
Analogues with Cyclopropane Moieties
details N-(3-(1H-imidazol-1-yl)propyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide (CAS: 1286697-55-9), which shares the cyclopropane-carboxamide core but substitutes the 4-fluorophenyl group with a furan-isoxazole system. Key distinctions:
- Molecular Weight : The target compound (inferred formula: C₁₇H₁₉FN₄O) is lighter (MW ≈ 326.35) than the furan-isoxazole analog (MW = 326.35), suggesting comparable solubility but divergent pharmacokinetics due to substituent differences .
Fluorophenyl-Containing Derivatives
Compounds in and , such as 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, highlight the prevalence of 4-fluorophenyl groups in drug design. These compounds differ in their core structures (e.g., dihydroisobenzofuran vs. cyclopropane) but share:
- Bioisosteric Role : The 4-fluorophenyl group acts as a bioisostere for phenyl, enhancing binding affinity and resistance to oxidative metabolism .
- Synthetic Accessibility : Fluorination is a common strategy to optimize lead compounds, as seen in both the target molecule and pharmacopeial impurities .
Functional and Conformational Comparisons
- Rigidity vs.
- Imidazole-Propyl Chain : This moiety is conserved across analogs (e.g., ), suggesting its role as a solubility-enhancing or binding motif.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide, commonly referred to as compound AD251537 , is a synthetic compound with potential therapeutic applications. Its structure includes an imidazole moiety, a fluorophenyl group, and a cyclopropane carboxamide backbone, which suggests diverse biological activities.
- IUPAC Name : this compound
- CAS Number : 1434927-54-4
- Molecular Formula : C18H22FN3O
- Molecular Weight : 315.39 g/mol
- Purity : 95% .
The biological activity of AD251537 is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, particularly in the context of protein kinases and G-protein coupled receptors (GPCRs). Compounds with similar structures have shown promise in modulating neurotransmitter systems and exhibiting anti-inflammatory effects.
Pharmacological Studies
Recent studies have investigated the pharmacological profile of AD251537, focusing on its potential as an antitumor agent and its effects on neurological disorders.
Antitumor Activity
In vitro studies have demonstrated that AD251537 exhibits cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .
Neurological Effects
Preliminary research suggests that AD251537 may influence neurotransmitter levels, particularly serotonin and dopamine. This modulation could indicate potential applications in treating mood disorders or neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of compounds structurally related to AD251537:
- Melanoma Treatment : A study involving a related imidazole derivative showed significant tumor reduction in B16 melanoma models when combined with standard chemotherapeutics .
- Neuroprotection : In animal models of Parkinson's disease, compounds similar to AD251537 demonstrated protective effects against dopaminergic neuron degeneration .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for various compounds related to AD251537:
Q & A
Q. What are the established synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the cyclopropane core via [2+1] cycloaddition or alkylation of pre-functionalized intermediates. For example, coupling 4-fluorophenyl-substituted cyclopropane carboxylic acid derivatives with 3-(1H-imidazol-1-yl)propylamine under peptide-like condensation (e.g., using carbodiimide coupling agents) is a common approach . Optimization may focus on solvent selection (e.g., DMF for polar intermediates), temperature control (25–60°C to avoid imidazole ring degradation), and stoichiometric ratios (1.2:1 amine-to-acid ratio to drive completion). Purity is often assessed via reverse-phase HPLC with C18 columns and UV detection at 254 nm .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- NMR : H and C NMR are essential for confirming the cyclopropane ring (δ 1.2–1.8 ppm for CH groups) and imidazole protons (δ 7.2–7.8 ppm). F NMR can verify the 4-fluorophenyl substituent (δ -110 to -115 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving steric effects from the dimethylcyclopropane and imidazole-propyl chain .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] peak) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on structurally related imidazole derivatives, this compound may exhibit irritant or toxic properties. Key precautions include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods during synthesis .
- Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
- Storage in airtight containers at -20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can conformational analysis of the cyclopropane ring and imidazole-propyl chain inform biological activity?
The cyclopropane’s rigid structure and imidazole’s rotational freedom impact binding to target proteins (e.g., enzymes or receptors). Computational methods like DFT or molecular dynamics simulations can predict low-energy conformers. Experimentally, X-ray crystallography (using SHELXL refinement ) or NOESY NMR can reveal spatial arrangements. For example, steric hindrance from the dimethyl groups may restrict ring puckering, affecting ligand-receptor interactions .
Q. What strategies are effective for resolving contradictions in biological assay data (e.g., inconsistent IC50_{50}50 values)?
Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:
- Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Rigorous purity checks via HPLC (>98% purity) and elemental analysis .
- Replicating experiments under controlled conditions (pH 7.4 buffers, 37°C incubation) .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- LC-MS/MS : Detects trace impurities (e.g., hydrolyzed amide bonds or oxidized imidazole) with high sensitivity .
- Stability studies : Accelerated degradation under stress conditions (heat, light, humidity) followed by kinetic analysis using Arrhenius models .
- Isolation via preparative HPLC : Coupled with NMR for structural confirmation of degradants .
Q. What experimental designs are optimal for studying this compound’s stability in physiological buffers?
- pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis .
- Thermogravimetric analysis (TGA) : Assess thermal degradation thresholds (e.g., >150°C decomposition) .
- Light exposure tests : Use UV-vis spectroscopy to monitor photodegradation under UVA/UVB light .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular docking : Screen against target protein structures (e.g., cytochrome P450 or kinases) to predict binding modes. Focus on optimizing the 4-fluorophenyl group’s hydrophobic interactions or imidazole’s hydrogen-bonding capacity .
- QSAR models : Correlate substituent effects (e.g., cyclopropane ring size, fluorophenyl position) with activity data to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
